molecular formula C19H21N3O6 B10872446 2,2'-(4,4-Dimethyl-3,5-dinitropiperidine-2,6-diyl)diphenol

2,2'-(4,4-Dimethyl-3,5-dinitropiperidine-2,6-diyl)diphenol

Cat. No.: B10872446
M. Wt: 387.4 g/mol
InChI Key: QWRZREMQSRFAAJ-UHFFFAOYSA-N
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Description

2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxyphenyl and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL typically involves multiple steps, starting with the preparation of the piperidine ringThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the nitro groups can undergo redox reactions, influencing the compound’s biological activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL is unique due to its combination of hydroxyphenyl and dinitro groups on a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

2-[6-(2-hydroxyphenyl)-4,4-dimethyl-3,5-dinitropiperidin-2-yl]phenol

InChI

InChI=1S/C19H21N3O6/c1-19(2)17(21(25)26)15(11-7-3-5-9-13(11)23)20-16(18(19)22(27)28)12-8-4-6-10-14(12)24/h3-10,15-18,20,23-24H,1-2H3

InChI Key

QWRZREMQSRFAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(NC(C1[N+](=O)[O-])C2=CC=CC=C2O)C3=CC=CC=C3O)[N+](=O)[O-])C

Origin of Product

United States

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